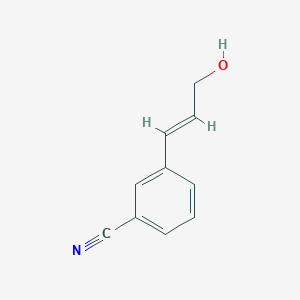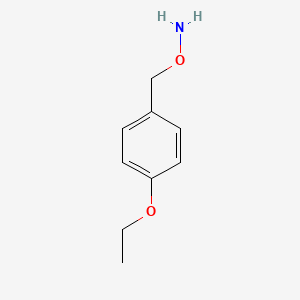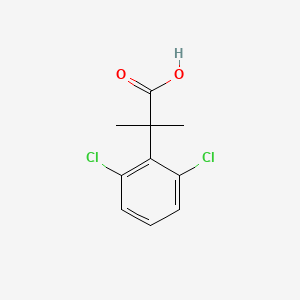
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, featuring a hydroxyprop-1-en-1-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be performed in a one-pot reaction, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents, co-solvents, and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process . This approach not only enhances the yield but also makes the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxyprop-1-en-1-yl group.
3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile: A similar compound with a triple bond instead of a double bond in the hydroxypropyl group.
4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: A derivative with an acetate group attached to the benzene ring.
Uniqueness
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
InChI-Schlüssel |
CQSSVMSICMOSNU-GORDUTHDSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C/CO |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)







![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)



